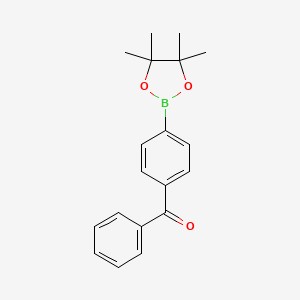

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Description

X-ray Diffraction Studies of Polymorphic Forms

Extensive X-ray diffraction investigations have revealed the existence of multiple polymorphic forms for benzophenone-borate derivatives, providing crucial insights into the structural diversity of these compounds. Studies on related benzophenone-borate systems have identified distinct polymorphic phases designated as Form A and Form B, each exhibiting unique crystallographic parameters and packing arrangements. The polymorphic behavior of these compounds is particularly significant as it directly correlates with their photophysical properties and intermolecular interactions within the crystal lattice. Form A typically exhibits superior crystalline order with higher photoluminescence quantum yields, while Form B demonstrates different packing motifs that result in altered optical properties.

The crystal structures of these polymorphs reveal significant differences in their unit cell dimensions and molecular packing arrangements. Crystallographic data for similar benzophenone-borate derivatives show that Form A crystallizes with distinct lattice parameters compared to Form B, resulting in different intermolecular contact patterns and hydrogen bonding networks. The presence of the bulky pinacol boronate ester group plays a crucial role in determining the polymorphic stability, as the steric requirements of the tetramethyl-substituted dioxaborolane ring influence the preferred molecular orientations within the crystal structure. These structural variations have been confirmed through systematic crystallographic analysis, revealing that the polymorphic forms can be reproducibly obtained under specific crystallization conditions.

Hermann-Mauguin Space Group Determination

Precise space group determination through X-ray crystallographic analysis provides fundamental information about the symmetry elements and molecular packing arrangements in the crystal structure. Related benzophenone-borate compounds have been found to crystallize in the monoclinic crystal system with space group P 1 21/n 1 (space group number 14), indicating a primitive unit cell with a 21 screw axis along the b-direction and an n-glide plane. The Hermann-Mauguin symbol P 1 21/n 1 corresponds to the Hall space group symbol -P 2yn, which describes the specific symmetry operations present in the crystal structure. This space group assignment has been confirmed through systematic absence analysis and structure refinement procedures.

The unit cell parameters for the related 3-benzoylphenylboronic acid pinacol ester provide reference values for similar compounds, with a = 6.3536 Å, b = 11.4414 Å, c = 23.5584 Å, and β = 92.688°. The Z value of 4 indicates that four molecules occupy the unit cell, while Z' = 1 signifies that only one symmetry-independent molecule is present in the asymmetric unit. The residual factor (R-factor) of 0.0828 demonstrates reasonable agreement between the observed and calculated structure factors, confirming the reliability of the crystal structure determination. These crystallographic parameters provide essential information for understanding the molecular packing and intermolecular interactions that govern the solid-state properties of these boronate ester compounds.

Intermolecular Packing Effects on Photophysical Properties

The intermolecular packing arrangements in the crystal structure exert profound effects on the photophysical properties of this compound and related compounds. Comprehensive studies on benzophenone-borate derivatives have demonstrated that different polymorphic forms exhibit dramatically different emission characteristics, with Form A showing bright cyan photoluminescence (quantum yield 11.3%) and distinct room-temperature phosphorescence (lifetime 17.1 ms), while Form B displays deep blue photoluminescence (quantum yield 6.9%) with shorter phosphorescence lifetime (3.3 ms). These differences arise from the distinct intermolecular packing motifs that influence the electronic coupling between adjacent molecules and the efficiency of intersystem crossing processes.

The crystal packing analysis reveals that the different emission properties can be attributed to variations in π-π stacking interactions, C-H···O hydrogen bonds, and halogen bonding patterns between neighboring molecules. In Form A, the molecules adopt a packing arrangement that promotes efficient spin-orbit coupling and stabilizes the triplet excited state, leading to enhanced room-temperature phosphorescence. Conversely, Form B exhibits a different packing motif that results in stronger intermolecular quenching interactions and reduced phosphorescence efficiency. The role of the pinacol boronate ester group in mediating these intermolecular interactions is crucial, as the bulky tetramethyl substitution pattern creates specific steric constraints that influence the preferred molecular orientations and contact patterns within the crystal lattice.

Propriétés

IUPAC Name |

phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)17(21)14-8-6-5-7-9-14/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXNDKEDAWVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478836 | |

| Record name | Phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-03-9 | |

| Record name | Phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, also known as a boronic ester, is primarily used in organic synthesis. The compound’s primary targets are organic molecules that undergo reactions such as Suzuki coupling.

Mode of Action

The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to an organic molecule. The boronic ester group in the compound, which consists of a boron atom bonded to two oxygen atoms, plays a crucial role in this process.

Biochemical Pathways

The compound affects the biochemical pathway of organic synthesis. Specifically, it is involved in the Suzuki coupling reaction, a type of cross-coupling reaction. This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds.

Result of Action

The result of the compound’s action is the formation of new organic compounds through the Suzuki coupling reaction. For instance, it can be used to synthesize aggregation-induced emission molecules (TPA-AN-TPM), which form ultrabright red AIE dots with an absolute quantum yield of 12.9%.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the presence of a catalyst (such as palladium), the temperature, and the pH of the reaction environment. Additionally, the compound should be stored under inert gas and away from air to maintain its stability.

Analyse Biochimique

Biochemical Properties

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with enzymes such as ligases and transferases, which catalyze the formation of new chemical bonds. The nature of these interactions involves the formation of transient complexes, where the boron atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. This compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, it has been observed to inhibit the proliferation of certain cell lines by interfering with the cell cycle.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalysis. It also affects gene expression by interacting with transcription factors and modifying chromatin structure. The boron atom in the compound plays a key role in these interactions, acting as an electrophilic center that facilitates the formation of covalent bonds with nucleophiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and light. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The degradation products of this compound can also have biological activity, contributing to its overall effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxicity and can effectively inhibit tumor growth in cancer models. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies depending on the species and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to boron metabolism. It interacts with enzymes such as oxidoreductases and hydrolases, which facilitate its conversion to various metabolites. These metabolic pathways can affect the overall bioavailability and activity of the compound, influencing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and localization within specific cellular compartments. The distribution of this compound can affect its biological activity, as it may accumulate in certain tissues and exert localized effects.

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes.

Activité Biologique

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, also known as phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone (CAS Number: 12158596), is a compound that has garnered attention for its unique structural properties and potential biological applications. This article examines its biological activity, focusing on its antimicrobial properties and its role in cancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 308.2 g/mol. The structure features a phenyl group linked to a dioxaborolane moiety, which is significant for its reactivity in various chemical reactions such as Suzuki coupling.

Antimicrobial Properties

Recent studies have indicated that compounds containing boronic acid derivatives exhibit promising antimicrobial activity. The introduction of the pinacolborane group in the para position of phenyl rings enhances this activity. For instance:

- Study Findings : A study investigating various organophosphonates found that the incorporation of boronic acid moieties significantly improved antimicrobial efficacy against Escherichia coli strains. The minimal inhibitory concentration (MIC) was notably lower for compounds with these modifications compared to their counterparts without boronic groups .

Cancer Research

The compound's potential in cancer treatment has also been explored:

- Cytotoxicity Studies : Research focused on phenylboronic acid derivatives has shown that they can inhibit cancer cell growth while sparing normal cells. For example, derivatives of thalidomide with similar structural features demonstrated selective cytotoxicity towards tumorigenic cells at concentrations as low as 10 µM .

Case Studies

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules:

Applications De Recherche Scientifique

Organic Synthesis

1.1 Role as a Ligand in Cross-Coupling Reactions

The compound serves as a versatile ligand in Suzuki coupling reactions. The presence of the boron atom allows it to participate in cross-coupling reactions with various electrophiles, leading to the formation of complex organic molecules. Its ability to form stable complexes with transition metals enhances reaction efficiency and selectivity .

1.2 Synthesis of Aggregation-Induced Emission Molecules

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is utilized in the synthesis of aggregation-induced emission (AIE) molecules. These compounds have applications in organic light-emitting diodes (OLEDs) and fluorescent sensors due to their enhanced luminescent properties when aggregated .

Materials Science

2.1 Development of Metal-Organic Frameworks (MOFs)

This compound is employed as a building block for creating metal-organic frameworks (MOFs). Its boron-containing structure allows for the formation of stable frameworks that can be used for gas storage and separation applications. The incorporation of this compound into MOFs enhances their thermal stability and surface area .

2.2 Formation of Covalent Organic Frameworks (COFs)

In addition to MOFs, this compound is also used in the synthesis of covalent organic frameworks (COFs). These materials are characterized by their high porosity and tunable properties, making them suitable for applications in catalysis and drug delivery systems .

Medicinal Chemistry

3.1 Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial activity against various strains of bacteria. The incorporation of the boronic acid moiety significantly enhances the selectivity and efficacy of these compounds as potential antimicrobial agents .

3.2 Potential Chemotherapeutic Applications

The structural features of this compound suggest potential applications in developing new chemotherapeutic agents. Its ability to cross biological membranes could facilitate drug delivery to target sites within the body .

Case Studies

Méthodes De Préparation

General Approach

The synthesis typically starts with a suitably substituted biphenyl precursor or a halogenated benzophenone derivative, which undergoes borylation to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para position of one phenyl ring. The ketone functionality (methanone group) is retained or introduced via acylation reactions.

Key Preparation Method: Palladium-Catalyzed Borylation

- Starting Materials: Aryl halide such as 4-bromobenzophenone or 4-bromophenyl phenyl ketone.

- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.

- Catalysts: Palladium complexes, e.g., Pd(dppf)Cl2 or Pd(PPh3)4.

- Conditions: Typically carried out in an inert atmosphere (nitrogen or argon) in solvents such as tetrahydrofuran (THF) or dioxane.

- Base: Potassium acetate or potassium carbonate to facilitate the borylation.

- Temperature: Heating at 80–100 °C for several hours (6–12 h) to ensure complete conversion.

This method yields the boronate ester intermediate with high regioselectivity and good yield, preserving the ketone functionality intact.

Alternative Preparation via Directed Metalation and Borylation

- Directed ortho-metalation (DoM): Using strong bases such as n-butyllithium to lithiate the aromatic ring adjacent to the carbonyl group.

- Quenching with Boron Reagents: The aryllithium intermediate is then reacted with trialkyl borates or pinacolborane to form the boronic ester.

- Workup: Acidic or neutral aqueous workup to isolate the boronate ester.

This method can be more sensitive and requires strict control of temperature and moisture but allows for regioselective functionalization.

Detailed Reaction Conditions and Yields

| Step | Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Palladium-catalyzed borylation | B2pin2, Pd(dppf)Cl2, KOAc | Dioxane or THF | 80–100 | 6–12 | 70–85 | Inert atmosphere, moisture-free |

| Directed ortho-metalation | n-BuLi, Pinacolborane or trialkyl borate | THF | -78 to 0 | 2–4 | 60–75 | Requires anhydrous conditions |

| Acylation (if ketone introduced later) | Acid chloride or anhydride, AlCl3 or Lewis acid | DCM or CHCl3 | 0–25 | 1–3 | 75–90 | Friedel-Crafts acylation conditions |

Industrial Production Considerations

- Scale-up: Large-scale synthesis employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, mixing, and reaction time.

- Automation: Automated reagent addition and inert atmosphere maintenance improve reproducibility and safety.

- Purification: Industrial purification involves crystallization or chromatography to achieve high purity, essential for downstream applications in pharmaceuticals or materials science.

- Optimization: Process optimization focuses on maximizing yield, minimizing side reactions (e.g., deborylation or ketone reduction), and reducing solvent waste.

Supporting Research Findings

- The boronate ester group in the compound is stable under Suzuki-Miyaura cross-coupling conditions, enabling its use as a versatile intermediate in complex molecule synthesis.

- Spectroscopic analysis (¹H NMR, ¹³C NMR) confirms the integrity of the tetramethyl dioxaborolane ring and the ketone group.

- X-ray crystallography studies reveal planar geometry around the boron center and confirm the expected bond lengths and angles consistent with high-quality boronate esters.

- Comparative studies show that palladium-catalyzed borylation of aryl halides is the most efficient and scalable method for preparing this compound.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Palladium-catalyzed borylation | B2pin2, Pd catalyst, KOAc | High regioselectivity, scalable | Requires expensive Pd catalysts | 70–85 |

| Directed ortho-metalation | n-BuLi, trialkyl borate or pinacolborane | Regioselective, versatile | Moisture sensitive, low scalability | 60–75 |

| Friedel-Crafts acylation (if ketone introduced later) | Acid chloride, Lewis acid | Straightforward for ketone formation | Possible polyacylation side products | 75–90 |

Q & A

Q. Recommendations

- Use internal standards (e.g., mesitylene) for accurate yield quantification via ¹H NMR .

- Optimize solvent systems (e.g., toluene/ethanol mixtures) to balance solubility and reaction kinetics .

What spectroscopic techniques are most reliable for characterizing this compound, and how do its spectral features compare to analogs?

Q. Characterization Methodology

- ¹H/¹³C NMR : The aromatic protons of the phenylmethanone group appear as a singlet at δ ~7.8–8.0 ppm (¹H), while the dioxaborolane methyl groups resonate at δ ~1.3 ppm .

- IR Spectroscopy : Strong carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and B-O vibrations at ~1350 cm⁻¹ confirm structural integrity .

- HRMS : Accurate mass analysis (e.g., ESI+) should match the molecular formula C₁₉H₂₁BO₃ (exact mass: 316.1583 g/mol) .

Advanced Comparative Analysis

Compare with analogs like morpholine-substituted derivatives ():

- Downfield shifts in ¹³C NMR (δ ~200 ppm for ketones) distinguish substituent effects.

- UV-Vis spectra can reveal π→π* transitions in the phenylmethanone moiety, useful for photophysical studies .

How does the steric bulk of the dioxaborolane group impact its utility in multi-step synthetic routes?

Steric Considerations

The tetramethyl dioxaborolane group introduces steric hindrance, which can:

- Slow transmetallation in cross-coupling, necessitating longer reaction times.

- Limit compatibility with bulky substrates (e.g., ortho-substituted aryl halides).

Q. Mitigation Strategies

- Use bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates and enhance turnover .

- Pre-functionalize the boronic ester via protective group strategies (e.g., silylation of the ketone) to reduce steric clashes .

What are the thermal stability thresholds for this compound, and how should storage conditions be optimized?

Q. Thermochemical Data

Q. Storage Protocol

- Store under argon at –20°C to prevent hydrolysis.

- Conduct periodic ¹¹B NMR checks to monitor boronate integrity.

How can computational modeling aid in predicting the reactivity of this compound in novel catalytic systems?

Q. Advanced Computational Approaches

- DFT Calculations : Model transition states for transmetallation to identify rate-limiting steps.

- Molecular Dynamics : Simulate solvent effects on boronate solubility and catalyst accessibility.

- QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with coupling efficiencies for predictive optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.